2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine
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Overview
Description
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the reaction of 2-hydroxy-4-pyridinecarboxylic acid with 3-pyrrolidinylcarbonylphenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to an ester using acid chlorides or an ether using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 2-Oxo-4-(3-pyrrolidinylcarbonylphenyl)pyridine.
Reduction: 2-Hydroxy-4-(3-pyrrolidinylhydroxymethylphenyl)pyridine.
Substitution: 2-Alkoxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine or 2-Ester-4-(3-pyrrolidinylcarbonylphenyl)pyridine.
Scientific Research Applications
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets in biological systems. The hydroxy group and the pyrrolidinylcarbonylphenyl moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)indole: Similar structure but with an indole ring instead of a pyridine ring.
Uniqueness
2-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the hydroxy group and the pyrrolidinylcarbonylphenyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-13(6-7-17-15)12-4-3-5-14(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSQNUHKXETCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683206 |
Source
|
Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-16-2 |
Source
|
Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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